molecular formula C24H28N2O5 B12953682 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid

Cat. No.: B12953682
M. Wt: 424.5 g/mol
InChI Key: BMEXWLDJKGVJNH-FQEVSTJZSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Amide Bond: The protected amino acid is then coupled with tert-butylamine to form the desired amide bond. This step often uses coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like crystallization, chromatography, or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and bases like piperidine for deprotection.

Major Products

    Oxidation Products: Oxidized derivatives of the compound.

    Reduction Products: Reduced derivatives, often with the removal of oxygen-containing groups.

    Substitution Products: Compounds with different protecting groups or functional groups replacing the Fmoc group.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid has several scientific research applications:

    Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stability and ease of deprotection.

    Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: Used in the production of specialized peptides for research and pharmaceutical industries.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid involves:

    Protection of Amino Groups: The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions.

    Deprotection: The Fmoc group can be selectively removed using a base like piperidine, allowing the amino group to participate in further reactions.

    Coupling Reactions: The compound facilitates the formation of amide bonds in peptide synthesis, enabling the construction of peptide chains.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-glycine and Fmoc-alanine.

    Boc-Protected Amino Acids: Amino acids protected with the tert-butoxycarbonyl (Boc) group, such as Boc-glycine and Boc-alanine.

Uniqueness

    Stability: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butylamino)-5-oxopentanoic acid is highly stable under various reaction conditions, making it suitable for peptide synthesis.

    Ease of Deprotection: The Fmoc group can be easily removed using mild bases, providing flexibility in synthetic routes.

    Versatility: The compound can undergo various chemical reactions, making it a valuable tool in synthetic chemistry and peptide synthesis.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-5-(tert-butylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

InChI

InChI=1S/C24H28N2O5/c1-24(2,3)26-21(27)13-12-20(22(28)29)25-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1

InChI Key

BMEXWLDJKGVJNH-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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